Benzene, (1-bromo-2-methyl-1-propenyl)-
Description
Structure
2D Structure
Properties
CAS No. |
5912-93-6 |
|---|---|
Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
(1-bromo-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H11Br/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
XTFLDYNPYWZMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzene, (1-bromo-2-methyl-1-propenyl)-
- Molecular Formula : C₉H₉Br
- Molecular Weight : 197.075 g/mol
- CAS Numbers : 3360-53-0 (E-isomer), 16917-35-4, 19647-26-8 .
- Structure : Features a benzene ring substituted with a brominated propenyl group (1-bromo-2-methyl-1-propenyl), introducing both steric bulk and electronic effects due to the bromine atom and conjugated double bond .
Key Characteristics :
- The bromine atom is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Brominated Benzene Derivatives
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Electronic Effects |
|---|---|---|---|---|
| Benzene, (1-bromo-2-methyl-1-propenyl)- | C₉H₉Br | 1-Bromo-2-methyl-1-propenyl | 197.075 | Bromine (EWG), conjugated propenyl |
| Benzene, (1-bromo-1-methylethyl)- | C₉H₁₁Br | 1-Bromo-1-methylethyl | 199.088 | Bromine (EWG), branched alkyl chain |
| Bromobenzene | C₆H₅Br | Bromine | 157.01 | Bromine (EWG), no conjugation |
| Benzene, (2-methyl-1-butenyl)- | C₁₀H₁₂ | 2-Methyl-1-butenyl | 132.21 | Non-brominated, alkenyl substituent |
Key Observations :
- Electronic Effects : Bromine's electron-withdrawing nature reduces aromatic ring reactivity in all brominated derivatives. However, in the target compound, the conjugated propenyl group may partially offset this deactivation via resonance .
- Steric Effects : The propenyl group in the target compound introduces greater steric hindrance compared to simpler substituents like bromine in bromobenzene or branched alkyl chains in (1-bromo-1-methylethyl)-benzene .
Reduction Behavior :
- Catalytic Hydrogenation : The propenyl group in the target compound is susceptible to hydrogenation, forming a saturated alkyl chain. Bromine may undergo elimination or substitution under certain conditions, differing from bromobenzene, where direct C-Br bond reduction is less favorable .
- Comparison with Non-Brominated Derivatives: Alkenyl-substituted benzenes (e.g., 2-methyl-1-butenyl-benzene) exhibit faster hydrogenation rates due to the absence of bromine-induced deactivation .
Electrophilic Substitution :
Thermodynamic and Physical Properties
Table 2: Thermodynamic Comparisons
| Property | Target Compound | Bromobenzene | (1-Bromo-1-methylethyl)-benzene |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 156 | ~200 (estimated) |
| Hydration Free Energy (ΔΔG) | Higher (due to bulky substituent) | Lower | Moderate |
| Specific Heat Capacity | Likely higher than benzene | Lower than benzene | Similar to alkylbenzenes |
Notes:
- The bulky propenyl group in the target compound likely increases hydration free energy compared to bromobenzene, as observed in simulations of similar derivatives .
- Specific heat capacity is influenced by molecular complexity; bromine’s high atomic mass and substituent bulk may elevate this property relative to simpler derivatives .
Aromaticity and Magnetic Properties
- Aromatic Stability : The target compound’s aromaticity is reduced compared to benzene due to substituent effects. Fluorinated derivatives (e.g., fluorobenzene) show similar reductions in ring current susceptibility (RCS), as measured by NICS (Nucleus-Independent Chemical Shift) .
- Magnetic Descriptors: Bromine’s electronegativity and the propenyl group’s conjugation create a paratropic contribution, analogous to fluorinated benzene derivatives, but less pronounced .
Quantitative Structure-Activity Relationships (QSAR)
- Classical vs. Quantum Descriptors: The target compound’s activity (if hallucinogenic or bioactive) could be modeled using frontier orbital energies (HOMO/LUMO) and steric parameters. This approach has been validated for phenylalkylamine derivatives, where substituent volume and electronic effects dominate activity .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended to confirm the molecular structure of Benzene, (1-bromo-2-methyl-1-propenyl)- in synthetic chemistry?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Compare experimental IR spectra with reference data for brominated benzene derivatives. Key peaks include C-Br stretching (~560–600 cm⁻¹) and C=C vibrations (~1600–1650 cm⁻¹). Use high-resolution IR data from hybrid spectrometers for precise assignments .
- Mass Spectrometry (MS) : Analyze fragmentation patterns via electron ionization (EI-MS). The molecular ion peak (m/z ≈ 199.088) and characteristic bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm the molecular formula (C₉H₁₁Br) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to resolve substituent positions. For example, allylic protons near the bromine group exhibit deshielding (δ ~4.5–5.5 ppm), while methyl groups appear as singlets (δ ~1.8–2.2 ppm) .
Q. How can researchers optimize the synthesis of Benzene, (1-bromo-2-methyl-1-propenyl)- to maximize yield and purity?
- Methodological Answer :
- Substrate Selection : Start with 2-methyl-1-propenylbenzene derivatives to introduce bromine via radical or electrophilic addition. Ensure anhydrous conditions to minimize side reactions .
- Catalytic Systems : Use N-bromosuccinimide (NBS) with UV light for allylic bromination. Monitor reaction progress via thin-layer chromatography (TLC) to halt at the monobrominated stage .
- Purification : Employ fractional distillation or preparative gas chromatography (GC) to isolate the product. Validate purity using GC-MS or HPLC with UV detection .
Advanced Research Questions
Q. How should contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of brominated benzene derivatives be resolved for computational modeling?
- Methodological Answer :
- Data Validation : Cross-reference experimental ΔvapH° values from multiple sources. For example, Krasnykh et al. (2002) report ΔvapH° = 13.9 kcal/mol , while Dykyj et al. (1999) provide alternative values for structurally similar compounds .
- Computational Calibration : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model vaporization processes. Compare results with empirical data to identify systematic biases .
- Table : Comparison of ΔvapH° Values
| Source | ΔvapH° (kcal/mol) | Method | Reference |
|---|---|---|---|
| Krasnykh et al. (2002) | 13.9 | CGC | |
| Dykyj et al. (1999) | 10.7 | AC |
Q. What experimental strategies are effective in studying the intermolecular interactions of Benzene, (1-bromo-2-methyl-1-propenyl)- in mixed solvent systems?
- Methodological Answer :
- Cluster Formation Studies : Use supersonic jet expansions with helium carrier gas to form mixed solvent clusters. Monitor via laser ionization (e.g., 259.3 nm) and time-of-flight mass spectrometry (TOF-MS) to detect benzene-water-methanol clusters .
- Polarization Effects : Investigate how the bromine substituent enhances quadrupole interactions with polar solvents like water. Computational models (e.g., MP2/aug-cc-pVDZ) can predict binding energies .
- Practical Consideration : Adjust solvent-seeding ratios to favor heteromolecular clusters over self-aggregates. For example, low water concentrations enhance benzene-methanol interactions .
Q. How does the bromine substituent in Benzene, (1-bromo-2-methyl-1-propenyl)- influence its reactivity in cross-coupling reactions for pharmaceutical intermediates?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Leverage the C-Br bond as a reactive site for palladium-catalyzed coupling with arylboronic acids. Optimize ligand systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in DMF) .
- Steric and Electronic Effects : The methyl-propenyl group increases steric hindrance, slowing oxidative addition. Use bulky ligands (e.g., SPhos) to enhance reaction efficiency .
- Case Study : This compound serves as a precursor to bioactive molecules, such as enzyme inhibitors, by enabling regioselective functionalization .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in vapor pressure measurements for brominated benzene derivatives across studies?
- Methodological Answer :
- Instrument Calibration : Ensure static or dynamic measurement setups (e.g., ebulliometry vs. manometry) are calibrated using reference compounds like benzene .
- Phase Purity : Verify sample purity via GC-MS before measurements. Impurities (e.g., residual solvents) can artificially elevate vapor pressures .
- Comparative Table :
| Compound | Vapor Pressure (kPa) at 298 K | Method | Reference |
|---|---|---|---|
| Benzene, (1-bromoethyl)- | 1.2 | Ebulliometry | |
| Benzene, (1-bromo-1-methylethyl)- | 0.8 | Manometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
